Sodium glycolithocholate

Description

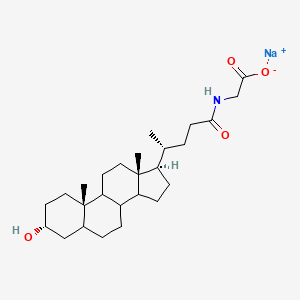

Sodium glycolithocholate (also known as glycolithocholic acid 3-sulfate or sulfoglycolithocholic acid) is a sulfated, glycine-conjugated secondary bile acid. It is synthesized via microbial sulfation of glycolithocholate in the gut and plays critical roles in bile acid metabolism, acting as a key intermediate in detoxification pathways . Structurally, it comprises a lithocholic acid backbone conjugated with glycine and sulfated at the 3-hydroxy position, enhancing its polarity and solubility compared to non-sulfated counterparts . This compound is widely used in metabolomic and biochemical studies to investigate bile acid dynamics, gut microbiota interactions, and disease associations, such as atrial fibrillation (AF) and hepatobiliary disorders .

Properties

Molecular Formula |

C26H42NNaO4 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1 |

InChI Key |

LQKBJAKZKFBLIB-DVTCRTTASA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Conjugation of Cholic Acid with Glycine

$$ \text{Cholic Acid} + \text{Glycine} \xrightarrow[\text{Activation}]{\text{Coupling Reagents}} \text{Glycocholic Acid} $$

Activation of Cholic Acid:

Cholic acid is activated using carbodiimide coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an active ester intermediate, increasing reactivity towards amino acids.Coupling with Glycine:

The activated cholic acid reacts with glycine, often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), to form glycocholic acid. The reaction typically occurs in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

| Parameter | Details |

|---|---|

| Solvent | DMF or DCM |

| Coupling Agent | EDC or DCC |

| Catalyst | DMAP |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

Purification of Glycocholic Acid

Post-reaction, the crude product undergoes purification:

Extraction:

The mixture is diluted with water and extracted with organic solvents such as ethyl acetate or dichloromethane.Chromatography:

Silica gel column chromatography with appropriate eluents (e.g., ethyl acetate/methanol mixtures) isolates pure glycocholic acid.Crystallization:

Recrystallization from ethanol or acetone yields high-purity conjugate.

Salt Formation: Sodium Glycocholate

- Dissolve purified glycocholic acid in water or aqueous alcohol.

- Adjust pH to slightly alkaline (~pH 7–8) using sodium hydroxide (NaOH) solution.

- Stir the mixture at room temperature to facilitate salt formation.

- Evaporate the solvent under reduced pressure or lyophilize to obtain crystalline sodium glycocholate.

- Directly react glycocholic acid with stoichiometric sodium carbonate or sodium hydroxide in aqueous medium, ensuring complete neutralization and salt formation.

- The PubChem entry confirms the synthesis involves neutralization of glycocholic acid with sodium compounds, resulting in the sodium salt form (see).

Analytical Characterization and Quality Control

Preparation efficacy is validated through various analytical techniques:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Confirm purity | Rf values matching standards (e.g., 52–78 depending on the bile salt) |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity | Purity >98% for pharmaceutical grade |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Characteristic signals for cholanic backbone and glycine conjugation |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peaks at m/z consistent with C₂₆H₄₂NNaO₆ |

Research Outcomes and Innovations

Recent research emphasizes the importance of optimizing conjugation conditions to improve yield and purity:

Enzymatic Conjugation:

Emerging methods utilize microbial enzymes to catalyze conjugation, offering regioselectivity and milder conditions.Green Chemistry Approaches:

Solvent-free or aqueous-based reactions reduce environmental impact.Structural Modifications:

Derivatization of glycocholic acid enhances its solubility and bioavailability, as demonstrated in studies involving esterification or amidation.

Data Tables Summarizing Preparation Parameters

| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method | Remarks |

|---|---|---|---|---|---|---|

| Activation of Cholic Acid | EDC or DCC | DMF or DCM | 0–25°C | 12–24 hrs | Chromatography | Critical for high yield |

| Conjugation with Glycine | Glycine | Same as activation | 0–25°C | 12–24 hrs | Crystallization | Ensures regioselectivity |

| Salt Formation | NaOH or Na₂CO₃ | Water | Room temperature | 1–2 hrs | Evaporation or Lyophilization | Produces pure sodium salt |

Chemical Reactions Analysis

Collision-Activated Decomposition in Mass Spectrometry

Negative ion fast atom bombardment (FAB) coupled with tandem mass spectrometry reveals structural fragmentation patterns:

-

Glycolithocholate-3-sulfate undergoes collision-activated decomposition (CAD), producing diagnostic ions that differentiate it from non-sulfated analogs .

-

Fragmentation occurs remote from the charge site , a rare phenomenon observed in sulfated bile salts. For example:

Key CAD Data for Glycolithocholate Derivatives

| Ion Type | Major Fragments () | Significance |

|---|---|---|

| [M-H]⁻ (sulfated) | 434, 375, 97 | Confirms sulfation and glycine loss |

| [M-H]⁻ (non-sulfated) | 375, 357 | Indicates desulfonation or hydrolysis |

Enzymatic Reactions and Metabolic Pathways

Glycolithocholate derivatives participate in enzymatic transformations:

-

Glycine Cleavage : Enzymatic oxidation by peptidylglycine α-amidating monooxygenase (PAM) converts glycine-conjugated bile acids into glyoxylate and lithocholic acid :

This reaction consumes oxygen and produces detectable intermediates via LC-MS .

-

Sulfation/Desulfation : Hepatic sulfotransferases modify the 3β-hydroxyl group, altering solubility and toxicity.

Acid-Base and Solubility Behavior

As a sodium salt, glycolithocholate exhibits pH-dependent dissociation:

-

Protonation : In acidic environments (pH < 2), the glycine conjugate () precipitates as free glycolithocholic acid .

-

Collision Cross-Section (CCS) Data : Ion mobility spectrometry quantifies adduct stability :

Adduct Type CCS (Ų) Method [M-H]⁻ 199.5 DT, single-field calibrated [M+Na]⁺ 211.6 DT, single-field calibrated [M+H-H₂O]⁺ 209.2 DT, stepped-field

Analytical Challenges and Recommendations

-

Isomer Differentiation : CAD spectra resolve isomeric sulfation sites (e.g., 3α vs. 3β) .

-

Quantitation : Use stable isotope-labeled analogs (e.g., [¹³C₂]-glycine) to mitigate matrix effects in LC-MS .

This synthesis integrates fragmentation mechanics, enzymatic pathways, and physicochemical properties to outline sodium glycolithocholate’s reactivity. Further studies are needed to explore its role in metabolic disorders and drug delivery systems.

Scientific Research Applications

Glycolithocholic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its role in cholesterol metabolism and bile acid synthesis.

Medicine: Investigated for its potential therapeutic effects in metabolic diseases and obesity.

Industry: Utilized in the production of pharmaceuticals and biochemical research

Mechanism of Action

Glycolithocholic acid sodium salt acts as a detergent to solubilize fats for absorption in the intestine. It binds to bile acids and facilitates their absorption. The compound interacts with various molecular targets, including bile acid receptors and transporters, to exert its effects .

Comparison with Similar Compounds

Chemical Structure and Classification

Sodium glycolithocholate belongs to the sulfated secondary bile acid family. Key structural distinctions from related compounds include:

- Conjugation type : Glycine conjugation (vs. taurine in taurolithocholate, TLCA) .

- Sulfation : Presence of a sulfate group at the 3-hydroxy position (absent in glycodeoxycholic acid, GDCA, and glycolithocholate, GLCA) .

- Backbone structure: Derived from lithocholic acid (LCA), a monohydroxy bile acid (vs. dihydroxy or trihydroxy bile acids like ursodeoxycholic acid, UDCA, or cholic acid, CA) .

Table 1: Structural Comparison of Selected Bile Acids

| Compound | Conjugation | Sulfation | Backbone | Primary/Secondary |

|---|---|---|---|---|

| This compound | Glycine | Yes | Lithocholic | Secondary |

| Glycolithocholate (GLCA) | Glycine | No | Lithocholic | Secondary |

| Taurolithocholate (TLCA) | Taurine | No | Lithocholic | Secondary |

| Glycodeoxycholic acid (GDCA) | Glycine | No | Deoxycholic | Secondary |

| Ursodeoxycholic acid (UDCA) | None | No | Ursodeoxycholic | Primary |

Physicochemical Properties

This compound exhibits distinct solubility and aggregation behaviors:

- Partition coefficient: Similar to lithocholyllysylfluorescein (LLF), indicating comparable hydrophobicity to non-sulfated glycolithocholate .

- Critical micellar concentration (CMC) : ~1.5 mM, akin to natural bile acids like cholylglycine (CG) .

- HPLC retention time: Shorter than non-sulfated analogues due to increased polarity from sulfation .

Table 2: Physical Properties of this compound vs. Analogues

(a) Transport and Receptor Interactions

- hASBT transporter : this compound demonstrates a 5-fold higher Kt (transport efficiency) compared to Ki (inhibition constant), suggesting preferential uptake over other bile acids like TLCA .

(b) Metabolic Pathways

- Sulfation: Dependent on hepatic sulfotransferases with an ordered Bi Bi reaction mechanism, where the bile acid binds first to the enzyme. This mechanism is unique among sulfotransferases and limits in vivo sulfation rates due to inhibition by metabolites like 3-keto-5β-cholanoate .

- Excretion: Sulfation enhances urinary excretion (24% vs. <5% for non-sulfated LCA) and accelerates fecal elimination .

(c) Microbiome Interactions

- Gut microbiota : this compound sulfate inversely correlates with Bacteroides abundance, contrasting with isoursodeoxycholate, which positively associates with microbial diversity .

Health Associations

(a) Atrial Fibrillation (AF)

- Risk association : Elevated serum levels correlate with increased AF risk (HR = 1.22 per 1-SD increase), though this association attenuates after adjusting for cardiovascular risk factors (HR = 1.13) .

- Race-specific effects : Stronger association in Black individuals (HR = 1.19) vs. White individuals (HR = 1.04) .

(b) Metabolic and Hepatobiliary Effects

- Hepatotoxicity: Non-sulfated glycolithocholate accumulates in cirrhosis, while sulfation facilitates detoxification .

Table 3: Health Outcomes of this compound vs. Analogues

| Compound | Atrial Fibrillation Risk | Obesity Association | Hepatotoxicity |

|---|---|---|---|

| This compound | HR = 1.22 | OR = 0.94 | Low (sulfated) |

| Glycocholenate sulfate | HR = 1.22 | N/A | N/A |

| Lithocholic acid (LCA) | N/A | N/A | High |

Biological Activity

Sodium glycolithocholate (NaGLCA) is a bile acid derivative that plays a significant role in various biological processes, particularly in the gastrointestinal system. This article explores its biological activity, mechanisms of action, and implications for health and disease, supported by diverse research findings.

Chemical Structure and Properties

This compound is a sodium salt of glycolithocholic acid, which is a bile acid formed from lithocholic acid through conjugation with glycine. Its chemical structure allows it to interact with various receptors and enzymes in the body, influencing metabolic pathways and microbial interactions.

- Gut Microbiota Interaction : NaGLCA significantly affects gut microbiota composition. Studies have shown that it can alter the abundance of specific bacterial populations, promoting beneficial strains while inhibiting pathogenic ones. For instance, it has been associated with increased levels of Lactobacillus and Bifidobacterium, which are known for their probiotic effects .

- Regulation of Bile Acid Metabolism : NaGLCA participates in the enterohepatic circulation of bile acids. It modulates the synthesis and absorption of bile acids, affecting lipid digestion and absorption . Its interaction with bile salt hydrolases (BSHs) produced by gut bacteria can lead to the deconjugation of bile acids, impacting their physiological roles .

- Receptor Activation : NaGLCA activates various G protein-coupled receptors (GPCRs), including TGR5 (GPR131), which is involved in regulating energy metabolism and glucose homeostasis . This activation can stimulate the release of hormones such as GLP-1, influencing insulin sensitivity and appetite regulation.

Anti-Inflammatory Effects

Research indicates that NaGLCA exhibits anti-inflammatory properties. It has been shown to reduce inflammatory markers in models of colitis and other inflammatory conditions, suggesting its potential therapeutic role in inflammatory bowel diseases (IBD) and metabolic disorders .

Antimicrobial Activity

NaGLCA has demonstrated antimicrobial effects against certain pathogens. For example, it can inhibit the growth of Clostridium difficile, a bacterium associated with antibiotic-associated diarrhea and colitis. This effect is mediated through alterations in the gut microbiome and direct interactions with bacterial membranes .

Case Studies

- Metabolic Syndrome : A study involving children with metabolic syndrome revealed altered bile acid profiles, including increased levels of NaGLCA, which correlated with markers of insulin resistance and dyslipidemia. This suggests that NaGLCA may play a role in the pathophysiology of metabolic disorders .

- Colitis Models : In animal models of DSS-induced colitis, treatment with NaGLCA led to improved gut microbiota diversity and reduced inflammation markers, indicating its potential as a therapeutic agent for IBD .

Data Table: Effects of this compound on Gut Microbiota

| Study Reference | Model | Findings |

|---|---|---|

| Zhao et al., 2019 | Mice with HFD | Increased Bifidobacterium; decreased E. coli; improved metabolic disorders |

| Mo et al., 2021 | DSS-induced colitis | Increased Lactobacillus; reduced inflammation |

| Chassaing et al., 2017 | Wildtype mice | Induced low-grade intestinal inflammation; altered microbial diversity |

Q & A

Q. What analytical methods are recommended for identifying and quantifying sodium glycolithocholate in biological samples?

this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) in metabolomic studies. These methods allow for precise separation and detection of sulfated bile acids, including this compound, even at low concentrations in serum or urine. Validation includes spike-and-recovery experiments and comparison with internal standards to ensure accuracy .

Q. What is the biochemical significance of this compound in bile acid metabolism?

this compound is a sulfated, glycine-conjugated secondary bile acid formed via hepatic sulfotransferase activity (e.g., EC 2.8.2.14) and intestinal microbial processing. It plays a dual role: (1) reducing toxicity of monohydroxy bile acids by enhancing solubility for renal excretion and (2) modulating enterohepatic circulation. Its levels reflect interactions between host metabolism and gut microbiota, making it a biomarker for dysbiosis or metabolic disorders .

Advanced Research Questions

Q. How can researchers resolve contradictions in epidemiological associations between this compound and atrial fibrillation (AF)?

In the ARIC study, this compound initially showed a race-dependent association with AF (stronger in Black participants, HR 1.19 vs. 1.04 in Whites), but this attenuated after adjusting for covariates like cardiovascular risk factors. To address such contradictions:

Q. What experimental models are suitable for studying this compound’s role in hepatocellular transport and cholestasis?

Fluorescent analogs like Cholyl-L-lysyl-fluorescein (CLF) mimic this compound’s transport kinetics and are used to visualize bile acid uptake in hepatocytes. Key methodologies include:

- Kinetic assays : Measure CLF uptake/excretion rates in hepatocyte cultures under varying conditions (e.g., inhibitor treatments).

- Mutant models : Use TR- rats lacking the multidrug resistance-associated protein (MRP2) to study transporter-specific effects.

- Micellar disruption assays : Assess critical micellar concentration to evaluate cholestatic potential .

Q. How does this compound mediate immune-metabolic crosstalk in autoimmune thyroiditis (AIT)?

Mendelian randomization studies suggest this compound mediates 5.58–17.7% of the causal link between AIT and immune cell traits (e.g., CD38+ IgD+ CD24- B cells). Mechanistic studies should:

Q. What metabolomic workflows are optimal for detecting this compound in hypothesis-free studies?

Untargeted metabolomics using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase LC-MS can capture sulfated bile acids. Post-processing steps include:

- Network analysis : Link unknown spectral features to bile acid clusters via correlation matrices.

- Isotopic labeling : Confirm structural identities using stable isotope tracers (e.g., ^34S).

- Multi-omics integration : Pair metabolomic data with gut microbiome sequencing to identify microbial contributors .

Methodological Considerations

- Confounder Adjustment : In epidemiological studies, prioritize sequential adjustment for covariates (e.g., kidney function, liver enzymes) to isolate this compound’s direct effects .

- Analytical Validation : Ensure batch correction in large-scale metabolomic studies to mitigate technical variability .

- Ethical Reporting : Disclose race/ethnicity-specific findings transparently to avoid overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.